molecular formula C13H8ClFN2S B7468885 N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine

N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine

Cat. No. B7468885
M. Wt: 278.73 g/mol
InChI Key: YFIZEGXPALQJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine, commonly known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFM-2 is a benzothiazole derivative that has been shown to inhibit the activity of a number of enzymes, including protein tyrosine phosphatases, which play important roles in a variety of cellular processes. In

Scientific Research Applications

CFM-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of a number of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. By inhibiting these enzymes, CFM-2 may be able to disrupt the growth and survival of cancer cells or modulate the immune system in autoimmune diseases.

Mechanism of Action

CFM-2 is a reversible inhibitor of protein tyrosine phosphatases, which are enzymes that play important roles in the regulation of cellular signaling pathways. By inhibiting these enzymes, CFM-2 can disrupt the activity of downstream signaling molecules, leading to a variety of cellular effects. For example, CFM-2 has been shown to induce apoptosis in cancer cells and modulate the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects, depending on the cellular context. In cancer cells, CFM-2 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In autoimmune diseases, CFM-2 has been shown to modulate the activity of immune cells and reduce inflammation. Additionally, CFM-2 has been shown to have effects on glucose metabolism and insulin signaling.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments, including its relatively small size, its reversible inhibition of protein tyrosine phosphatases, and its potential therapeutic applications. However, CFM-2 also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on CFM-2, including:
- Further studies on the mechanism of action of CFM-2, particularly in different cellular contexts
- Development of more potent and selective inhibitors of protein tyrosine phosphatases
- Exploration of the potential therapeutic applications of CFM-2 in other diseases, such as diabetes and neurodegenerative diseases
- Studies on the pharmacokinetics and pharmacodynamics of CFM-2 in animal models and humans
- Investigation of the potential toxicity and safety concerns associated with CFM-2
In conclusion, CFM-2 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its reversible inhibition of protein tyrosine phosphatases makes it a promising candidate for the treatment of cancer and autoimmune diseases. While there are still many questions to be answered about its mechanism of action and potential toxicity, CFM-2 represents an exciting area of research in the field of small molecule inhibitors.

Synthesis Methods

CFM-2 can be synthesized using a variety of methods, but the most common method involves the reaction of 3-chloro-4-fluoroaniline with 2-aminobenzenethiol in the presence of a catalyst. The resulting product can then be purified using a variety of techniques, such as recrystallization or column chromatography.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2S/c14-9-7-8(5-6-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIZEGXPALQJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine

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